Methyl 3-(4-formyl-2-nitrophenoxy)benzoate
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Overview
Description
Methyl 3-(4-formyl-2-nitrophenoxy)benzoate is an organic compound with the molecular formula C15H11NO6 It is a derivative of benzoate, characterized by the presence of a formyl group and a nitro group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-formyl-2-nitrophenoxy)benzoate typically involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 3-hydroxybenzoate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The final step involves the formylation of the nitro compound using a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control helps in maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-formyl-2-nitrophenoxy)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Reduction: Methyl 3-(4-amino-2-nitrophenoxy)benzoate.
Oxidation: Methyl 3-(4-formyl-2-carboxyphenoxy)benzoate.
Substitution: Methyl 3-(4-methoxy-2-nitrophenoxy)benzoate.
Scientific Research Applications
Methyl 3-(4-formyl-2-nitrophenoxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Analytical Chemistry: It is used as a standard or reference compound in various analytical techniques.
Mechanism of Action
The mechanism of action of Methyl 3-(4-formyl-2-nitrophenoxy)benzoate depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In medicinal chemistry, its biological activity is determined by the functional groups present on the molecule, which interact with specific molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-formyl-2-aminophenoxy)benzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 3-(4-formyl-2-methoxyphenoxy)benzoate: Similar structure but with a methoxy group instead of a nitro group.
Methyl 3-(4-formyl-2-carboxyphenoxy)benzoate: Similar structure but with a carboxy group instead of a nitro group.
Uniqueness
Methyl 3-(4-formyl-2-nitrophenoxy)benzoate is unique due to the presence of both a formyl group and a nitro group on the phenoxy ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
methyl 3-(4-formyl-2-nitrophenoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c1-21-15(18)11-3-2-4-12(8-11)22-14-6-5-10(9-17)7-13(14)16(19)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKPDPYIKLBLRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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